molecular formula C19H16O4 B5632459 (3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-phenylfuran-2-one

(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-phenylfuran-2-one

Cat. No.: B5632459
M. Wt: 308.3 g/mol
InChI Key: CAWORDKXNAEUOJ-GDNBJRDFSA-N
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Description

(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-phenylfuran-2-one is an organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring, a phenyl group, and a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-phenylfuran-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-dimethoxybenzaldehyde with 5-phenylfuran-2-one in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using water as a solvent and catalyst-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-phenylfuran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-phenylfuran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-phenylfuran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-phenylfuran-2-one: shares structural similarities with other furanone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,4-dimethoxyphenyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-phenylfuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-21-16-9-8-14(17(12-16)22-2)10-15-11-18(23-19(15)20)13-6-4-3-5-7-13/h3-12H,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWORDKXNAEUOJ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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